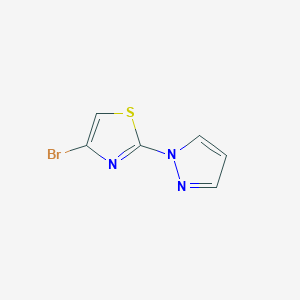

4-Bromo-2-(1H-pyrazol-1-YL)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4BrN3S |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

4-bromo-2-pyrazol-1-yl-1,3-thiazole |

InChI |

InChI=1S/C6H4BrN3S/c7-5-4-11-6(9-5)10-3-1-2-8-10/h1-4H |

InChI Key |

ZMHOPPPPWGACHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)Br |

Origin of Product |

United States |

Biological Activity

4-Bromo-2-(1H-pyrazol-1-YL)thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its antimicrobial, antioxidant, and anticancer properties, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that incorporate both the pyrazole and thiazole moieties. Various derivatives have been synthesized to evaluate their biological activity, including modifications to enhance efficacy against specific targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazolyl-thiazole compounds exhibit significant antimicrobial properties. For instance, a recent study evaluated the antimicrobial activity of several pyrazolyl-thiazole derivatives against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated substantial inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial potential.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 12 |

| This compound | S. aureus | 18 | 10 |

| This compound | C. albicans | 14 | 15 |

These findings indicate that structural features such as the bromine substituent may enhance binding affinity to microbial targets, thereby increasing the compound's effectiveness .

Antioxidant Activity

In addition to antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant radical scavenging capabilities in assays such as DPPH and hydroxyl radical scavenging tests. The antioxidant activity is attributed to the electronic properties of the thiazole ring, which can stabilize free radicals effectively.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

The results suggest that the compound may serve as a potential therapeutic agent for oxidative stress-related conditions .

Anticancer Activity

Research has also indicated that pyrazolyl-thiazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including MCF-7 and P388. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.5 |

| P388 | 4.0 |

The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can significantly enhance anticancer activity, with specific substituents leading to increased potency .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized a series of pyrazolyl-thiazole derivatives, including this compound, and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results showed a clear correlation between structural modifications and increased antimicrobial efficacy, supporting the hypothesis that electron-withdrawing groups enhance binding interactions with bacterial targets .

Case Study 2: Antioxidant Mechanism

Another investigation focused on the antioxidant mechanism of thiazole derivatives. The study employed computational modeling alongside experimental assays to elucidate how structural features influence radical stabilization. The findings indicated that the nearly coplanar arrangement of the pyrazole and thiazole rings facilitates π–π interactions crucial for antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.